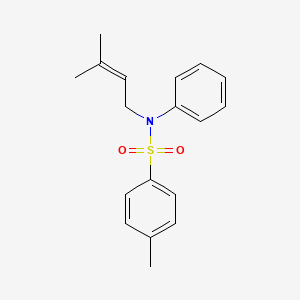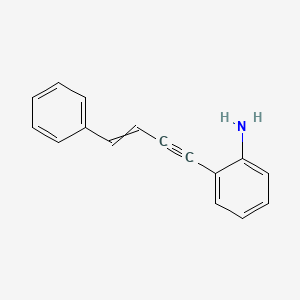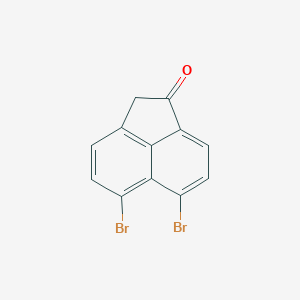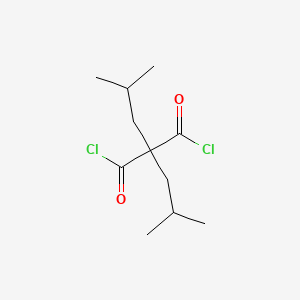
Propanedioyl dichloride, bis(2-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioyl dichloride, bis(2-methylpropyl)-, also known as malonyl chloride, is an organic compound with the formula C3H2Cl2O2. It is the acyl chloride derivative of malonic acid. This compound is a colorless liquid, although samples can often appear deeply colored due to impurities . It is used as a reagent in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanedioyl dichloride, bis(2-methylpropyl)- can be synthesized from malonic acid using thionyl chloride. The reaction involves the conversion of malonic acid to its acyl chloride derivative under controlled conditions . The general reaction is as follows:
CH2(COOH)2+2SOCl2→CH2(COCl)2+2SO2+2HCl
Industrial Production Methods
In industrial settings, the production of propanedioyl dichloride, bis(2-methylpropyl)- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and techniques helps in maintaining the desired reaction conditions and minimizing impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioyl dichloride, bis(2-methylpropyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: It can hydrolyze in the presence of water to form malonic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions to form cyclic compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Condensation Reactions: These reactions often require the presence of a base and elevated temperatures.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted malonyl derivatives can be formed.
Hydrolysis Products: Malonic acid and hydrochloric acid are the primary products of hydrolysis.
Cyclic Compounds: Condensation reactions can lead to the formation of cyclic compounds with varying ring sizes.
Applications De Recherche Scientifique
Propanedioyl dichloride, bis(2-methylpropyl)- has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of propanedioyl dichloride, bis(2-methylpropyl)- involves its reactivity as an acyl chloride. It can react with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in organic synthesis, it can act as an acylating agent, forming bonds with nucleophilic sites on other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Malonyl Chloride: The parent compound, with the formula CH2(COCl)2.
Succinyl Chloride: Another acyl chloride derivative with the formula C4H4Cl2O2.
Glutaryl Chloride: An acyl chloride derivative with the formula C5H6Cl2O2.
Uniqueness
Propanedioyl dichloride, bis(2-methylpropyl)- is unique due to its specific structure and reactivity. It offers distinct advantages in certain synthetic applications, such as the formation of cyclic compounds and the preparation of substituted malonyl derivatives. Its reactivity and versatility make it a valuable reagent in various fields of research and industry.
Propriétés
IUPAC Name |
2,2-bis(2-methylpropyl)propanedioyl dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18Cl2O2/c1-7(2)5-11(9(12)14,10(13)15)6-8(3)4/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRFFXCYGBNAQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(C)C)(C(=O)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435731 |
Source


|
| Record name | Propanedioyl dichloride, bis(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160191-78-6 |
Source


|
| Record name | Propanedioyl dichloride, bis(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methanesulfonic acid;2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethanol](/img/structure/B14283000.png)

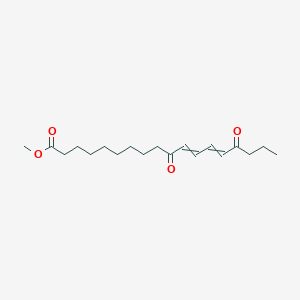
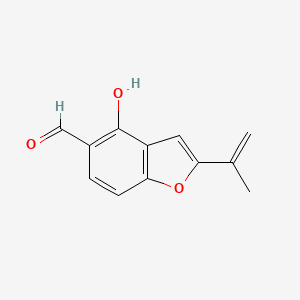
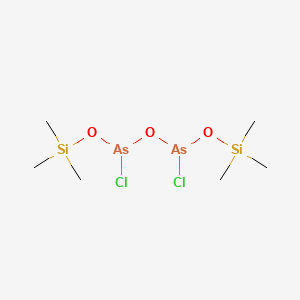
![2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14283034.png)
![Diethyl [(4-carbamothioylphenyl)methyl]propanedioate](/img/structure/B14283045.png)

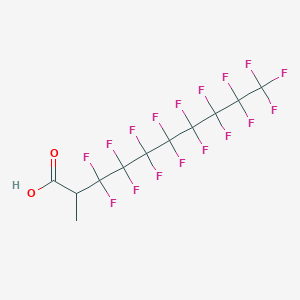
![2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid](/img/structure/B14283065.png)
